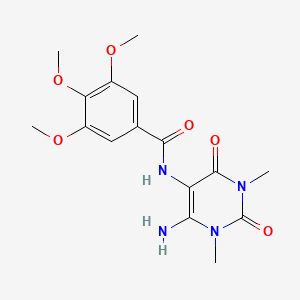
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and dimethyl groups, and a benzamide moiety with trimethoxy substitutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include 4-amino-1,3-dimethyl-2,6-dioxopyrimidine and 3,4,5-trimethoxybenzoic acid. The reaction conditions may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide
Uniqueness
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern and the presence of both pyrimidine and benzamide moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
166115-72-6 |
|---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H20N4O6/c1-19-13(17)11(15(22)20(2)16(19)23)18-14(21)8-6-9(24-3)12(26-5)10(7-8)25-4/h6-7H,17H2,1-5H3,(H,18,21) |
InChIキー |
CYUNTPVGUPTOOW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



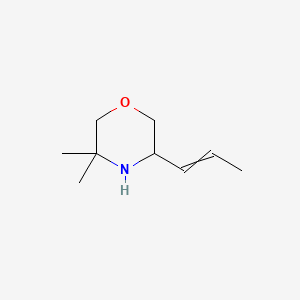
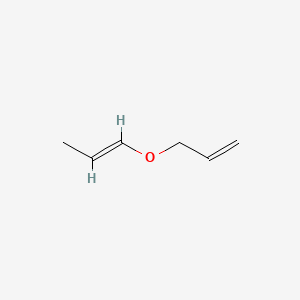
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
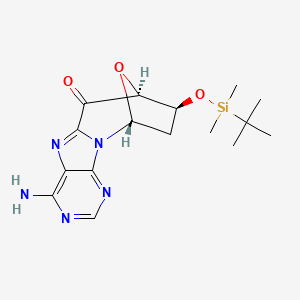
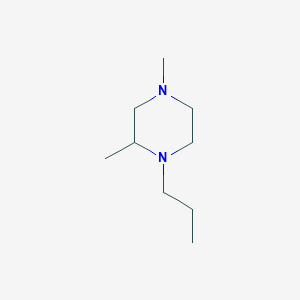
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)


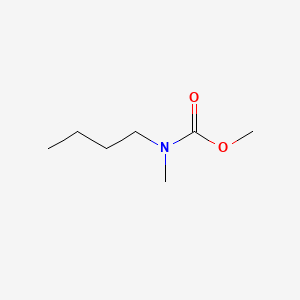
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
